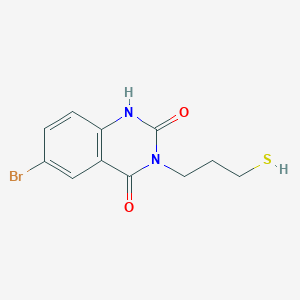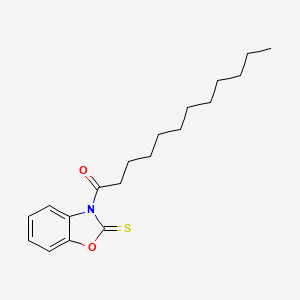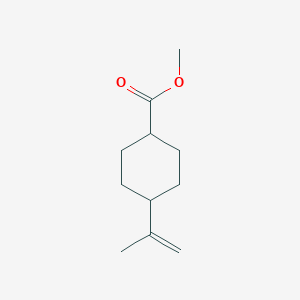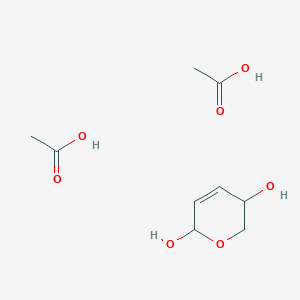
acetic acid;3,6-dihydro-2H-pyran-3,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3,6-dihydro-2H-pyran-3,6-diol is a compound that combines the properties of acetic acid and 3,6-dihydro-2H-pyran-3,6-diol Acetic acid is a simple carboxylic acid known for its use in vinegar, while 3,6-dihydro-2H-pyran-3,6-diol is a derivative of dihydropyran, a heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,6-dihydro-2H-pyran-3,6-diol typically involves the reaction of acetic acid with 3,6-dihydro-2H-pyran-3,6-diol under controlled conditions. The reaction may require a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the compound to ensure its quality for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3,6-dihydro-2H-pyran-3,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3,6-dihydro-2H-pyran-3,6-diol has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in organic synthesis, facilitating the formation of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives could have potential therapeutic applications, such as in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Wirkmechanismus
The mechanism of action of acetic acid;3,6-dihydro-2H-pyran-3,6-diol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid;3,6-dihydro-2H-pyran-3,6-diol include:
3,6-dihydro-2H-pyran-4-ylboronic acid: A boronic acid derivative with similar structural features.
2H-Pyran, 3,4-dihydro-: A related dihydropyran compound with different functional groups.
Uniqueness
This compound is unique due to its combination of acetic acid and dihydropyran moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
139747-13-0 |
|---|---|
Molekularformel |
C9H16O7 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
acetic acid;3,6-dihydro-2H-pyran-3,6-diol |
InChI |
InChI=1S/C5H8O3.2C2H4O2/c6-4-1-2-5(7)8-3-4;2*1-2(3)4/h1-2,4-7H,3H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
QQTPOPQQDRNEKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1C(C=CC(O1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/structure/B14265852.png)
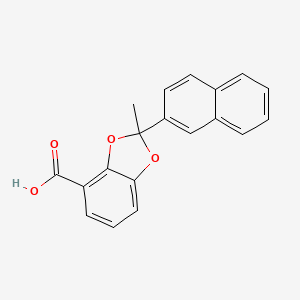
![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
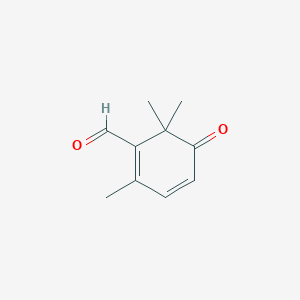
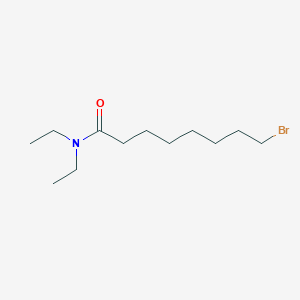


![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)

![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
